1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a brominated heterocyclic compound featuring a fused imidazo-pyrazine core with partial saturation (5,6,7,8-tetrahydro). The bromine atom at position 1 enhances its reactivity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing orexin receptor antagonists, kinase inhibitors, and antimicrobial agents . Its structural uniqueness lies in the imidazo[1,5-a]pyrazine scaffold, which differs from related compounds in ring fusion patterns and substituent positioning, influencing both synthetic routes and biological activity.
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-5-3-8-1-2-10(5)4-9-6/h4,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYWFCPGHIQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681062 | |
| Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-59-9 | |
| Record name | Imidazo[1,5-a]pyrazine, 1-bromo-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Preparation of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
The synthetic approach to this compound typically involves the construction of the fused imidazo[1,5-a]pyrazine ring system followed by selective bromination at the 1-position. The key steps include:
Formation of the Tetrahydroimidazo[1,5-a]pyrazine Core: This is usually achieved by cyclization reactions involving appropriate diamine and diketone or equivalent precursors that form the bicyclic framework under controlled conditions.
Selective Bromination: The introduction of the bromo substituent at the 1-position is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under conditions that favor regioselectivity without over-bromination or degradation of the bicyclic core.
Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain the compound in high purity suitable for further applications.
While detailed step-by-step reaction conditions (solvents, temperatures, catalysts) are proprietary and often found in patent literature, the European Patent EP 2 230 241 B1 provides a comprehensive description of the preparation of tetrahydroimidazo[1,5-a]pyrazine derivatives, including brominated analogs, emphasizing methods that yield pharmaceutically acceptable compounds with high activity as DPP-IV inhibitors.
Formulation and Stock Solution Preparation
For research and in vivo applications, this compound is prepared as stock solutions with precise concentration control to ensure solubility and stability. The preparation method includes:
Solvent Selection: Dimethyl sulfoxide (DMSO) is commonly used to prepare a master stock solution due to its excellent solvating properties for this compound.
Dilution and Mixing: The master stock solution is diluted with solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, or water to prepare formulations suitable for in vivo administration.
Clarification: Each step involves mixing and clarification, often with mild heating (e.g., 37°C) and ultrasonic bath treatment to enhance solubility and homogeneity.
Storage Conditions: Stock solutions are stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability and prevent degradation.
Data Table: Stock Solution Preparation Volumes
The following table summarizes volumes of solvents required to prepare stock solutions of different molarities from various masses of this compound (Molecular Weight: 202.0518 g/mol):
| Mass of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.9492 mL | 24.7461 mL | 49.4923 mL |
| 5 mM Solution | 0.9898 mL | 4.9492 mL | 9.8985 mL |
| 10 mM Solution | 0.4949 mL | 2.4746 mL | 4.9492 mL |
This table aids in precise preparation of stock solutions for experimental or formulation purposes.
In Vivo Formulation Preparation Method
A typical in vivo formulation preparation involves the following steps:
Pre-dissolve the required amount of this compound in DMSO to form a master liquid.
Add PEG300 to the DMSO master liquid and mix thoroughly until the solution clarifies.
Add Tween 80 and mix again to ensure homogeneity.
Finally, add distilled water (ddH2O) or corn oil depending on the intended administration route, mixing and clarifying at each step.
This multi-step dilution and mixing process ensures a clear, stable solution suitable for animal studies or other biological evaluations.
Research Findings and Notes on Preparation
The compound’s solubility is a critical factor; heating to 37°C and ultrasonic oscillation improve solubility in stock solutions.
Avoid repeated freeze-thaw cycles by aliquoting stock solutions to maintain compound integrity.
The preparation methods described in patent EP 2 230 241 B1 highlight the importance of regioselective functionalization and salt formation to enhance pharmaceutical properties.
Pharmaceutically acceptable salts of the compound can be formed with acids such as hydrochloric acid, methanesulfonic acid, sulfuric acid, and others to improve stability and bioavailability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,5-a]pyrazine derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of reduced imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₈BrN₃
- Molecular Weight : 202.05 g/mol
- CAS Number : 1188265-59-9
The compound features a tetrahydroimidazo[1,5-a]pyrazine core with a bromine substituent that influences its pharmacological properties.
Orexin Receptor Antagonism
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been primarily studied for its role as an orexin receptor antagonist. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. The compound selectively binds to both orexin receptor types (OX1 and OX2), making it a candidate for treating various disorders:
- Sleep Disorders : Research indicates that this compound can decrease alertness and increase the duration of REM and NREM sleep phases. This suggests its potential utility in managing conditions like insomnia and other sleep-related disorders .
- Cognitive Dysfunction : Studies have shown enhancements in memory function in animal models, indicating possible applications in cognitive impairments associated with psychiatric disorders .
- Post-Traumatic Stress Disorder (PTSD) : Preliminary findings suggest efficacy in models of PTSD, which could lead to new therapeutic strategies for this condition .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The methods employed can yield various derivatives that may exhibit enhanced biological activities or different pharmacological profiles.
Comparison with Related Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Structure | Lacks bromination; potential for different biological activity. |
| 1-Bromo-5,6-dihydroimidazo[1,5-a]pyrazine | Structure | Different saturation level; may exhibit varied pharmacodynamics. |
| 3-Ethyl-5,6-dihydroimidazo[1,5-a]pyrazine | Structure | Ethyl substitution may alter solubility and receptor interactions. |
Case Studies and Research Findings
Numerous studies have explored the pharmacological profile of this compound:
- A study by Jenck et al. (2007) demonstrated that the compound significantly increased REM sleep duration in rodent models .
- Another investigation highlighted its memory-enhancing effects in rats subjected to cognitive tasks .
These findings underscore the therapeutic potential of this compound across various neurological conditions.
Mechanism of Action
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and selectivity towards biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to structurally related tetrahydroimidazo-pyrazines and unsaturated analogues (Table 1):
Key Observations :
- Ring Fusion : The [1,5-a] fusion (vs. [1,2-a]) creates distinct electronic environments, influencing binding to targets like orexin receptors .
- Saturation : Tetrahydro derivatives exhibit improved potency over unsaturated analogues (e.g., NaV1.7 inhibition: compound 13 (tetrahydro) vs. 12 (unsaturated) showed 10-fold higher activity) .
- Substituent Position : Bromine at position 1 enhances reactivity for cross-coupling reactions, while position 3 substitutions (e.g., CF3) modulate pharmacokinetic properties .
Physicochemical Properties
- Solubility : Tetrahydro derivatives generally exhibit better aqueous solubility than unsaturated counterparts due to reduced planarity .
- Lipophilicity : Bromine and CF3 substituents increase logP values (e.g., 1-Bromo-3-CF3 derivative: predicted logP = 2.8), enhancing blood-brain barrier penetration .
Biological Activity
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS Number: 1188265-59-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₆H₈BrN₃
- Molecular Weight: 202.05 g/mol
- CAS Number: 1188265-59-9
This compound functions primarily as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has implications for various conditions related to sleep disorders and cognitive dysfunctions.
Sleep Disorders
Research indicates that compounds related to this compound can significantly affect sleep patterns. In animal models, it has been shown to:
- Decrease alertness and active wakefulness.
- Increase the duration of both REM and NREM sleep phases .
Cognitive Enhancement
Studies have demonstrated that this compound can enhance memory function in rat models. It has shown efficacy in improving cognitive performance under stress conditions, suggesting potential applications in treating cognitive dysfunctions associated with psychiatric disorders .
Stress and Anxiety
The compound has also been evaluated for its effects on stress-related syndromes. Its ability to modulate orexin signaling may provide therapeutic benefits for conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound includes:
- Orexin Receptor Antagonism: Selectively blocks OX1 and OX2 receptors.
- Cognitive Effects: Enhances memory retention and reduces stress-induced cognitive decline.
Q & A
Q. What are the established synthetic routes for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a preformed tetrahydroimidazo[1,5-a]pyrazine scaffold. A common approach uses N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux. For example, bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with NBS at 80°C yields ~75% product after 6 hours . Alternative routes include cyclization of brominated precursors: reacting 2-amino-5-bromopyrazine with formamide under basic conditions (e.g., K₂CO₃) generates the fused imidazo-pyrazine ring . Key Variables:
- Temperature: Higher temperatures (>80°C) reduce selectivity due to side reactions.
- Solvent: DMF enhances solubility but may require post-reaction purification via column chromatography.
Data Table:
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Direct Bromination (NBS) | NBS, DMF, 80°C, 6h | 75 | >95% |
| Cyclization | Formamide, K₂CO₃, reflux | 62 | 90% |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: The bromine substituent induces distinct deshielding in adjacent protons. For example, the proton at position 1 shows a singlet at δ 8.2–8.5 ppm, while the tetrahydro-pyrazine ring protons appear as multiplets between δ 3.5–4.5 ppm .
- HRMS (ESI): Accurate mass determination confirms molecular formula (e.g., C₇H₉BrN₃ requires m/z 230.9974; observed 230.9968) .
- IR Spectroscopy: Absence of NH stretches (3200–3400 cm⁻¹) confirms successful cyclization.
Advanced Research Questions
Q. How can substitution reactions at the bromine position be optimized for diverse functionalization?
Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or azides. Key factors:
- Catalyst: CuI (10 mol%) accelerates reactions with amines (e.g., benzylamine) in DMSO at 100°C, achieving >80% yield .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states, while protic solvents (EtOH) reduce reactivity.
- Microwave Assistance: Microwave irradiation (150°C, 30 min) reduces reaction time by 50% compared to conventional heating .
Case Study:
Substitution with sodium azide (NaN₃) in DMF at 120°C for 4 hours yields 1-Azido-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (85% yield), a precursor for click chemistry .
Q. How can contradictory data on bromine substitution reactivity be resolved across studies?
Methodological Answer: Discrepancies often arise from solvent polarity, counterion effects, or competing side reactions. For example:
- Solvent Polarity: In DMSO, bromide dissociation is favored, enhancing SNAr rates. In less polar solvents (THF), reactivity drops by ~40% .
- Counterion Effects: Tetrabutylammonium bromide (TBAB) increases reaction rates via phase-transfer catalysis in biphasic systems .
Resolution Strategy:
Replicate studies under identical conditions.
Use kinetic profiling (e.g., in situ IR) to identify intermediates.
Compare activation energies via DFT calculations.
Q. What strategies mitigate competing oxidation/reduction during functionalization?
Methodological Answer:
- Oxidation Mitigation: Use degassed solvents and inert atmospheres (N₂/Ar). Add antioxidants (e.g., BHT) at 1 mol% to stabilize electron-rich intermediates .
- Reduction Control: Avoid strong reducing agents (e.g., LiAlH₄). Opt for catalytic hydrogenation (Pd/C, H₂) at low pressure (1 atm) for selective dehalogenation .
Q. How does the bromine substituent influence biological activity compared to other halogens?
Methodological Answer: Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets. For example:
- CDK Inhibition: Brominated analogs show 5× higher IC₅₀ values than chloro-derivatives due to improved fit in ATP-binding sites .
- Solubility Trade-off: Bromine reduces aqueous solubility by 30% compared to fluoro-analogs, necessitating formulation optimization (e.g., PEGylation) .
Data Contradiction Analysis Table:
| Observation | Proposed Explanation | Validation Method |
|---|---|---|
| Varied yields in SNAr | Solvent polarity gradients | Kinetic NMR monitoring |
| Discrepant bioactivity | Binding pocket steric effects | X-ray crystallography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
